molecular formula C13H15NOS B2693680 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 106364-97-0

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B2693680
CAS No.: 106364-97-0
M. Wt: 233.33
InChI Key: KNAAKLVBOPAKER-MDZDMXLPSA-N
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Description

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is a chemical compound with the molecular formula C12H15NOS It is known for its unique structure, which includes a benzothiepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a benzothiepin derivative with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(dimethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one
  • 4-[(E)-(methylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one
  • 4-[(E)-(ethylamino)methylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dimethylamino group

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2,3-dihydro-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-14(2)9-10-7-8-16-12-6-4-3-5-11(12)13(10)15/h3-6,9H,7-8H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAKLVBOPAKER-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CCSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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